(1S*,5R*)-6-[(4-甲基-1,2,5-恶二唑-3-基)乙酰]-3-(吡啶-3-基羰基)-3,6-二氮杂双环[3.2.2]壬烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane is 355.16443955 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
认知障碍和精神分裂症治疗
一种新型的α7烟碱乙酰胆碱受体激动剂,其结构与感兴趣的化合物相关,已被确定为治疗精神分裂症和阿尔茨海默病等精神或神经系统疾病相关认知缺陷的潜在药物。这些化合物具有高效和选择性,并具有优异的药物特性,包括高口服生物利用度和脑渗透性,在认知模型中显示出疗效(O’Donnell 等,2010)。
含 N,S 的杂环合成
关于含 N,S 杂环合成的研究,包括特定硫醇盐的氨甲基化形成 3,7-二氮杂双环[3.3.1]壬烷衍生物,提供了对可用于合成或修饰所讨论化合物的技术方法的见解(Dotsenko 等,2007)。
抗焦虑和抗菌活性
由相关化合物合成的恶二唑吡啶衍生物已显示出与地西泮相当的良好抗焦虑活性。此外,这些化合物因其潜在的抗菌作用而被探索,展示了恶二唑和吡啶基结构的广泛药理潜力(Amr 等,2008)。
合成中的离子液体
在环境和无溶剂条件下使用温和碱性离子液体合成杂环化合物突出了与创造或操纵感兴趣的化合物类似的化学生成创新方法(Shaterian 等,2013)。
抗菌活性和络合物形成
对seco-酰基-N-二唑基-硫酮核苷的合成及其与离子的络合物形成的研究表明其具有抗菌活性的潜力,并探索了复杂化学结构在治疗用途中的应用(Chehrouri 等,2021)。
属性
IUPAC Name |
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-16(21-26-20-12)7-17(24)23-10-13-4-5-15(23)11-22(9-13)18(25)14-3-2-6-19-8-14/h2-3,6,8,13,15H,4-5,7,9-11H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZVJLVAGQWUNI-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。